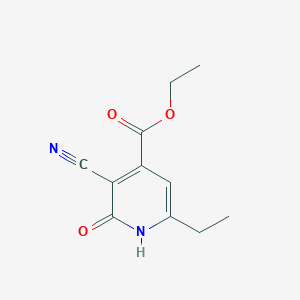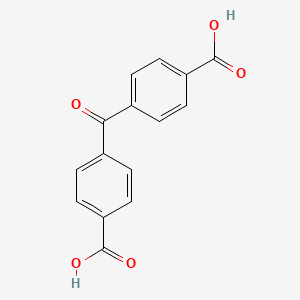
4-(2-Fluorenylazo)resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorenylazo)resorcinol is an organic compound with the molecular formula C19H14N2O2. It is a derivative of resorcinol, where an azo group (N=N) is attached to the 2-position of a fluorene ring. This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
The synthesis of 4-(2-Fluorenylazo)resorcinol typically involves the diazotization of 2-aminofluorene followed by coupling with resorcinol. The reaction conditions usually require an acidic medium to facilitate the diazotization process. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-(2-Fluorenylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: The hydroxyl groups on the resorcinol moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Fluorenylazo)resorcinol has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound can be used as a staining agent in biological assays to visualize specific cellular components.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorenylazo)resorcinol involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to proteins and alter their function, which is the basis for its use in biological assays and potential therapeutic applications.
Comparison with Similar Compounds
4-(2-Fluorenylazo)resorcinol can be compared with other azo compounds like 4-(2-Pyridylazo)resorcinol and 4-(2-Naphthylazo)resorcinol. These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and applications. For example, 4-(2-Pyridylazo)resorcinol is often used in metal ion detection due to its ability to form stable complexes with metal ions, while 4-(2-Naphthylazo)resorcinol is used in dye chemistry for its intense coloration.
Properties
IUPAC Name |
4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSYIWWKUVZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What insights does the provided research offer about the gastric secretion of 4-(2-Fluorenylazo)resorcinol in different species?
A1: The research paper, "Gastric Secretion of Fluorene-2-Azo-2', 4'-Dihydroxybenzene in the Rat, Mouse, and Guinea-Pig" [], investigates the secretion of this compound into the gastric lumen of rats, mice, and guinea pigs. While the abstract doesn't disclose specific findings, the title suggests a comparative study on how this compound is secreted into the stomach across these species. This information is valuable for understanding species-specific differences in xenobiotic handling and could have implications for toxicological studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)





![2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)





